Benzenemethanamine, 3,5-dichloro-N-propyl-
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Overview
Description
Benzenemethanamine, 3,5-dichloro-N-propyl- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with two chlorine atoms at the 3 and 5 positions, and an N-propyl group attached to the methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 3,5-dichloro-N-propyl- typically involves the reaction of 3,5-dichlorobenzoyl chloride with propylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated and refluxed to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, 3,5-dichloro-N-propyl- can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 3,5-dichloro-N-propyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding nitro compounds or reduced to form amines with different alkyl groups.
Friedel-Crafts Alkylation: The benzene ring can undergo Friedel-Crafts alkylation to introduce additional alkyl groups.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in polar solvents such as dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce nitro compounds or different amines.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 3,5-dichloro-N-propyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, 3,4-dichloro-N-propyl-: Similar structure but with chlorine atoms at the 3 and 4 positions.
Benzenemethanamine, 3,5-dichloro-N,α-dimethyl-: Similar structure but with an additional methyl group on the amine nitrogen.
Uniqueness
Benzenemethanamine, 3,5-dichloro-N-propyl- is unique due to its specific substitution pattern on the benzene ring and the presence of the N-propyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
90390-23-1 |
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Molecular Formula |
C10H13Cl2N |
Molecular Weight |
218.12 g/mol |
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C10H13Cl2N/c1-2-3-13-7-8-4-9(11)6-10(12)5-8/h4-6,13H,2-3,7H2,1H3 |
InChI Key |
HVFOYCRLGUUJIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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